![molecular formula C11H10FN3O2 B2355666 methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1239766-32-5](/img/structure/B2355666.png)
methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
“Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,3-triazole core, with a 3-fluorophenyl group and a methyl carboxylate group attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, the presence of the fluorine atom, and the specific arrangement of its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is involved in the synthesis of various 1,2,4-triazole derivatives, exhibiting long-range fluorine-proton coupling in their NMR spectra, as demonstrated by Kane et al. (1995) (Kane et al., 1995). This suggests its utility in exploring through-space interactions in molecular structures.
- The compound has been used in the synthesis of structurally characterized isostructural molecules, highlighting its role in developing materials with specific molecular conformations (Kariuki et al., 2021) (Kariuki et al., 2021).
Biological and Pharmaceutical Applications
- It has potential antiviral applications, as indicated by Jordão et al. (2009), who evaluated N-amino-1,2,3-triazole derivatives, including 1-(4-fluoro-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazide, for their effects against Cantagalo virus replication (Jordão et al., 2009).
- Nagaraj et al. (2018) found that compounds like 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid exhibit significant antibacterial activity, suggesting the compound’s role in developing new antimicrobial agents (Nagaraj et al., 2018).
Material Science and Chemical Synthesis
- The compound is used in synthesizing luminescent metal complexes, as explored by Zhao et al. (2014), who synthesized Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, indicating its application in creating new materials with specific luminescent properties (Zhao et al., 2014).
- It has been utilized in the synthesis of phthalocyanines with potential applications in material science, as reported by Kahveci et al. (2007), who synthesized new phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moieties (Kahveci et al., 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-(3-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-5-3-4-8(12)6-9/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANJPIMGGDXSCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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